molecular formula C20H26N2O4S B2749515 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide CAS No. 1105230-92-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2749515
CAS No.: 1105230-92-9
M. Wt: 390.5
InChI Key: AKNWTTHJXNYTLN-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a cyclopentanecarboxamide moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to further functionalization to introduce the dimethoxy groups at the 4 and 7 positions.

The next step involves the attachment of the cyclopentanecarboxamide moiety. This can be done through an amide coupling reaction, where the benzo[d]thiazole intermediate is reacted with cyclopentanecarboxylic acid or its derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Finally, the tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the amide intermediate is reacted with a suitable tetrahydrofuran derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzo[d]thiazole core or the tetrahydrofuran moiety using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the cyclopentanecarboxamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrahydrofuran moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide or potassium carbonate).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole core or tetrahydrofuran moiety.

    Reduction: Reduced derivatives of the cyclopentanecarboxamide moiety.

    Substitution: Substituted derivatives at the tetrahydrofuran moiety.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Studied for its potential as a bioactive compound, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or a modulator of biological pathways.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopentanecarboxamide moiety may also contribute to the compound’s biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide can be compared with other similar compounds, such as:

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and are known for their biological activity, particularly as enzyme inhibitors or receptor modulators.

    Cyclopentanecarboxamide derivatives: These compounds share the cyclopentanecarboxamide moiety and are studied for their potential therapeutic applications.

    Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran moiety and are used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of these three functional groups, which may confer enhanced biological activity or chemical versatility compared to its individual components.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-24-15-9-10-16(25-2)18-17(15)21-20(27-18)22(12-14-8-5-11-26-14)19(23)13-6-3-4-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNWTTHJXNYTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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